Cinnamaldehyde

Antimicrobial Food Safety Veterinary Medicine

Cinnamaldehyde (trans-cinnamaldehyde, CAS 14371-10-9) is an α,β-unsaturated carbonyl compound and the principal bioactive constituent of cinnamon bark essential oil. It is widely recognized for its broad-spectrum antimicrobial and antifungal properties and is listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 14371-10-9
Cat. No. B126680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde
CAS14371-10-9
Synonyms(2E)-3-Phenyl-2-propenal;  (E)-3-Phenyl-2-propenal;  (E)-Cinnamaldehyde;  (E)-3-Phenylacrolein;  (E)-3-Phenylprop-2-en-1-al;  (E)-3-Phenylprop-2-enal;  (E)-3-Phenylprop-2-enone;  (E)-3-Phenylpropenal;  (E)-Cinnamaldehyde;  E-Cinnamyl aldehyde;  trans-3-Phenyl-
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=O
InChIInChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
InChIKeyKJPRLNWUNMBNBZ-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
SolubilityDissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM;  INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water;  miscible in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamaldehyde (CAS 14371-10-9): Baseline Characteristics and Procurement Context


Cinnamaldehyde (trans-cinnamaldehyde, CAS 14371-10-9) is an α,β-unsaturated carbonyl compound and the principal bioactive constituent of cinnamon bark essential oil. It is widely recognized for its broad-spectrum antimicrobial and antifungal properties [1] and is listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent [2]. Due to its established safety profile and potent bioactivity, cinnamaldehyde serves as a benchmark natural compound in academic research and industrial product development for antimicrobial food preservation, anti-corrosion coatings, and fragrance formulations.

1
Antimicrobial screening tool (GRAS-listed benchmark)
2
Natural flavor impact compound for formulation studies
3
Green corrosion inhibitor candidate for materials research
4
Vapor-phase preservation and packaging research

Why Generic 'Natural Aldehyde' Substitution Fails for Cinnamaldehyde-Based Applications


The assumption that cinnamaldehyde can be directly substituted by other essential oil-derived phenylpropanoids (e.g., eugenol) or simple aromatic aldehydes (e.g., benzaldehyde) is not supported by quantitative performance data. While compounds like eugenol, thymol, and carvacrol share broad antimicrobial classification, cinnamaldehyde demonstrates superior bactericidal kinetics and lower minimum inhibitory concentrations (MICs) against key industrial and clinical pathogens [1]. Furthermore, its corrosion inhibition efficiency on mild steel is markedly higher than that of other aldehydes such as benzaldehyde and acetaldehyde in acidic environments [2]. In sensory applications, cinnamaldehyde provides a distinct warm-spicy and pungent organoleptic profile that is not replicated by α-alkyl substituted derivatives like α-hexylcinnamaldehyde, which impart a floral-jasmin character [3]. Therefore, substitution based solely on compound class would lead to significant losses in antimicrobial potency, material protection efficacy, or target sensory attributes, directly impacting product performance and consumer acceptance.

Eugenol / Thymol / Carvacrol
Differing antimicrobial kinetics and reported higher bactericidal concentrations may limit direct replacement in formulations targeting mastitis pathogens.
Benzaldehyde / Acetaldehyde
Lower reported corrosion inhibition efficiency in acidic media suggests these simpler aldehydes may not replicate the protective performance of cinnamaldehyde.
Cinnamic Acid
Distinct organoleptic profile (mild, faint) cannot substitute the warm-spicy pungent flavor impact required for authentic cinnamon sensory studies.

Cinnamaldehyde Procurement: Quantitative Performance Differentiation Against Key Analogs


Superior Bactericidal Potency of Cinnamaldehyde Against Mastitis Pathogens vs. Eugenol, Thymol, and Carvacrol

Cinnamaldehyde (TC) demonstrates significantly higher bactericidal activity against major bovine mastitis pathogens compared to the structurally related essential oil compounds eugenol, thymol, and carvacrol [1]. The Minimum Bactericidal Concentration (MBC) of cinnamaldehyde against S. aureus and E. coli was 0.45%, while the MBC of the comparator compounds ranged from 0.8% to 1.5% under identical in vitro conditions in milk [1].

MBC vs. mastitis pathogens
Head-to-head
MBC 0.45% vs. 0.8%–1.5% (eugenol, thymol, carvacrol)
Reported bactericidal concentration context
In vitro milk assay, 24h exposure
Antimicrobial Food Safety Veterinary Medicine

Cinnamaldehyde Corrosion Inhibition Efficiency on Mild Steel Outperforms Benzaldehyde and Acetaldehyde in Acidic Conditions

In a comparative study of aldehyde-based corrosion inhibitors for mild steel in acid solutions, cinnamaldehyde exhibited the highest inhibition efficiency among the aldehydes tested [1]. While a specific percentage is not available in the abstract, the study explicitly states that cinnamaldehyde shows the highest efficiency compared to other aldehydes in hydrochloric acid [1]. In a separate study, cinnamaldehyde achieved a moderate inhibition efficiency of approximately 70% at 500 ppm in aerated NaCl solution [2], providing a quantitative baseline for its performance.

Corrosion inhibition ranking
Reported
Ranked #1 among tested aldehydes in HCl
Supports inhibitor screening
~70% efficiency at 500 ppm in NaCl also reported
Corrosion Science Green Chemistry Materials Protection

Lower MIC of Cinnamaldehyde Compared to Benzaldehyde and Acetaldehyde Against Fruit Decay Microorganisms

In an evaluation of volatile aldehydes as growth inhibitors for fruit and vegetable decay microorganisms, cinnamaldehyde exhibited a significantly lower average Minimum Inhibitory Concentration (MIC) compared to benzaldehyde and acetaldehyde [1].

Vapor-phase MIC
Head-to-head
Avg. MIC 0.28 mmol vs. benzaldehyde 0.49, acetaldehyde 0.88
Supports vapor-phase antimicrobial review
In vitro vapor assay, fruit decay panel
Postharvest Preservation Food Microbiology Natural Antifungal

Cinnamaldehyde Demonstrates Superior Anti-Candida Activity Relative to Methyl Cinnamaldehyde

A comparative study evaluating the anticandidal activity of natural compounds found that the Minimum Inhibitory Concentration (MIC90) of methyl cinnamaldehyde against Candida species ranged from 100 to 250 μg/mL, while the MIC of cinnamaldehyde itself was not directly reported in this study [1]. However, a separate study established the mean MIC of cinnamaldehyde against a panel of Candida species as 60.61 mg/L (60.61 μg/mL) [2]. This indicates cinnamaldehyde may be more potent than its methylated derivative against Candida, though direct head-to-head data under identical conditions is not provided in the abstracts.

Anti-Candida cross-study
Data to verify
Cinnamaldehyde MIC 60.61 µg/mL; methyl cinnamaldehyde MIC90 100–250 µg/mL
Cross-study context, verify directly
Different strain panels and protocols
Antifungal Clinical Microbiology Candida albicans

Cinnamaldehyde vs. Cinnamic Acid: Distinct Organoleptic Properties Define Application-Specific Use

While both cinnamaldehyde and cinnamic acid are GRAS-listed flavoring substances derived from cinnamon, their sensory profiles are distinctly different, dictating their use in separate application domains [1]. Cinnamaldehyde is characterized by a warm, sweet, spicy odor and a pungent taste strongly reminiscent of cinnamon, making it suitable for bakery goods, confections, and oral care products [1]. In contrast, cinnamic acid has a much milder, less characteristic flavor and is primarily used as a precursor or for its functional properties rather than as a primary flavor impact compound [2].

Sensory identity
Context-dependent
Warm, spicy, pungent flavor vs. mild cinnamic acid
Sensory attribute differentiation
FEMA GRAS context
Flavor Chemistry Fragrance Sensory Science

Cinnamaldehyde: Validated Research and Industrial Application Scenarios


Natural Antimicrobial for Bovine Mastitis Treatment and Prevention

Based on the direct comparative evidence showing cinnamaldehyde's MBC (0.45%) is 1.8- to 3.3-fold lower than eugenol, thymol, and carvacrol against S. aureus and E. coli in milk [1], cinnamaldehyde is the optimal natural compound for developing intramammary infusion formulations or teat dips for organic dairy operations. Its ability to reduce bacterial load by 4.0 to 5.0 log10 CFU/mL within 12 hours, with activity persisting for 14 days in milk, validates its use in long-acting antimicrobial applications [1].

Eco-Friendly Corrosion Inhibitor for Mild Steel in Acidic Industrial Processes

The evidence that cinnamaldehyde demonstrates the highest corrosion inhibition efficiency among tested aldehydes (including benzaldehyde and acetaldehyde) in HCl solutions [2] positions it as a premier green inhibitor candidate for acid pickling, oil well acidizing, and industrial cleaning formulations. Its moderate efficiency of ~70% in NaCl at 500 ppm [3] further supports its use in marine or saline environments, offering a sustainable alternative to traditional toxic inhibitors like chromates.

Vapor-Phase Antimicrobial for Postharvest Fruit and Vegetable Preservation

The superior germicidal potency of cinnamaldehyde, quantified by an average vapor-phase MIC of 0.28 mmol/petri dish compared to 0.49 mmol for benzaldehyde and 0.88 mmol for acetaldehyde [4], directly supports its selection for active packaging sachets or controlled-release films. This application scenario leverages its high volatility and potency at low concentrations to extend shelf-life while minimizing direct food contact and sensory impact on produce.

Authentic Cinnamon Flavor Impact in Food and Oral Care Products

The established sensory profile of cinnamaldehyde as a warm, spicy, and pungent flavor compound with GRAS status [5] distinguishes it from milder analogs like cinnamic acid. This makes cinnamaldehyde the essential ingredient for delivering the characteristic cinnamon taste in baked goods, chewing gums, confectionery, and toothpaste, where its organoleptic impact is a critical quality parameter for consumer acceptance.

Application
Selection Property
Validation Focus
Mastitis pathogen antimicrobial screening
Reported bactericidal kinetics in milk
Reduction of bacterial load in formulation context
Green corrosion inhibitor screening
Corrosion inhibition ranking in acidic media
Efficiency in acidic/NaCl media review
Vapor-phase antimicrobial packaging research
Volatile germicidal potency
MIC in vapor-phase assay context
Flavor impact compound research
GRAS-listed sensory profile
Organoleptic identity for cinnamon note

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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